(3-{5-Chloro-6-oxo-4-[(tetrahydro-furan-2-ylmethyl)-amino]-6H-pyridazin-1-yl}-adamantan-1-yl)-acetic acid
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Overview
Description
(3-{5-Chloro-6-oxo-4-[(tetrahydro-furan-2-ylmethyl)-amino]-6H-pyridazin-1-yl}-adamantan-1-yl)-acetic acid: is a complex organic compound that features a unique combination of functional groups and structural motifs. This compound is characterized by the presence of a pyridazinone ring, a tetrahydrofuran moiety, and an adamantane core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{5-Chloro-6-oxo-4-[(tetrahydro-furan-2-ylmethyl)-amino]-6H-pyridazin-1-yl}-adamantan-1-yl)-acetic acid involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones under acidic conditions.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is typically introduced via nucleophilic substitution reactions, where a suitable tetrahydrofuran derivative reacts with the pyridazinone intermediate.
Attachment of the Adamantane Core: The adamantane core is often introduced through Friedel-Crafts alkylation reactions, using adamantane derivatives and suitable catalysts.
Final Assembly: The final step involves the coupling of the pyridazinone-tetrahydrofuran intermediate with the adamantane derivative, followed by acylation to introduce the acetic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core and the tetrahydrofuran moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyridazinone ring using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridazinone ring and the adamantane core, using reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (alkyl halides), and nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its structural motifs are similar to those found in various bioactive molecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties, such as stability and reactivity, make it suitable for various applications.
Mechanism of Action
The mechanism of action of (3-{5-Chloro-6-oxo-4-[(tetrahydro-furan-2-ylmethyl)-amino]-6H-pyridazin-1-yl}-adamantan-1-yl)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3-{5-Chloro-6-oxo-4-[(tetrahydro-furan-2-ylmethyl)-amino]-6H-pyridazin-1-yl}-adamantan-1-yl)-propionic acid
- (3-{5-Chloro-6-oxo-4-[(tetrahydro-furan-2-ylmethyl)-amino]-6H-pyridazin-1-yl}-adamantan-1-yl)-butyric acid
Uniqueness
The uniqueness of (3-{5-Chloro-6-oxo-4-[(tetrahydro-furan-2-ylmethyl)-amino]-6H-pyridazin-1-yl}-adamantan-1-yl)-acetic acid lies in its specific combination of functional groups and structural motifs This combination imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C21H28ClN3O4 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-[3-[5-chloro-6-oxo-4-(oxolan-2-ylmethylamino)pyridazin-1-yl]-1-adamantyl]acetic acid |
InChI |
InChI=1S/C21H28ClN3O4/c22-18-16(23-10-15-2-1-3-29-15)11-24-25(19(18)28)21-7-13-4-14(8-21)6-20(5-13,12-21)9-17(26)27/h11,13-15,23H,1-10,12H2,(H,26,27) |
InChI Key |
DVBMTEUIDSJCBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)(C4)CC(=O)O)Cl |
Origin of Product |
United States |
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